molecular formula C22H30N2O4 B5180397 N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide

货号 B5180397
分子量: 386.5 g/mol
InChI 键: SESWEXVPAWIQID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide is a reversible inhibitor of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK activation leads to downstream activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell survival and proliferation. N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling, ultimately leading to apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects
N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has been shown to have a selective inhibitory effect on BTK, with little or no effect on other kinases such as Tec, Itk, and JAK3. This selectivity is important in reducing off-target effects and toxicity. N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it suitable for once-daily dosing.

实验室实验的优点和局限性

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and characterization, as well as the potential for off-target effects in certain experimental systems.

未来方向

There are several future directions for the development of N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide and related compounds. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, allowing for personalized treatment approaches. Another area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies, potentially leading to improved outcomes. Finally, there is also interest in exploring the use of BTK inhibitors in other disease settings, such as autoimmune disorders and solid tumors.
Conclusion
In conclusion, N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical models of B-cell malignancies. Its high potency and selectivity for BTK, as well as its good pharmacokinetic properties, make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential clinical applications.

合成方法

The synthesis of N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide ring, which is achieved through a palladium-catalyzed coupling reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, showing promising results as a single agent and in combination with other drugs. In vitro studies have demonstrated that N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cell lymphoma cells. In vivo studies have shown that N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide induces tumor regression and prolongs survival in mouse models of CLL and NHL.

属性

IUPAC Name

N-[[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-3-27-16-19-12-17(8-9-20(19)26-2)14-24-10-4-6-18(15-24)13-23-22(25)21-7-5-11-28-21/h5,7-9,11-12,18H,3-4,6,10,13-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESWEXVPAWIQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。